
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxarsepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves the use of polyphosphoric acid and brominated precursors. One common method includes the addition of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide to heated polyphosphoric acid at 60°C, followed by hydrolysis and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated benzodioxarsepine derivatives and related heterocyclic compounds such as imidazoles and triazoles .
Uniqueness
What sets 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine apart from similar compounds is its specific bromine substitution and the unique structure of the benzodioxarsepine ring, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
82674-22-4 |
|---|---|
Fórmula molecular |
C8H8AsBrO2 |
Peso molecular |
290.97 g/mol |
Nombre IUPAC |
3-bromo-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsBrO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
Clave InChI |
WOIVZWITYMBCSF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CO[As](O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


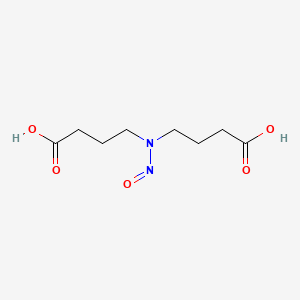
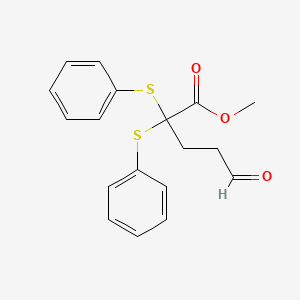
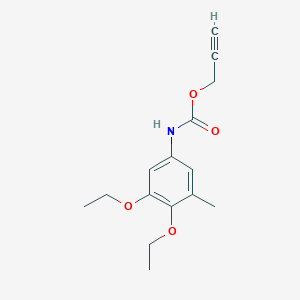

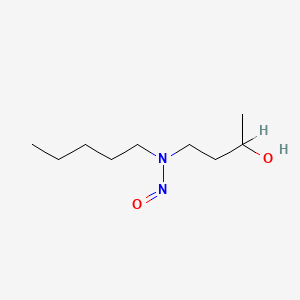
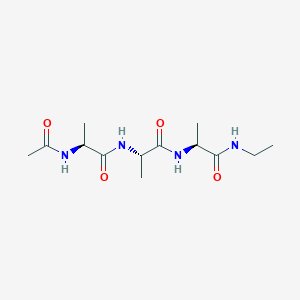
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
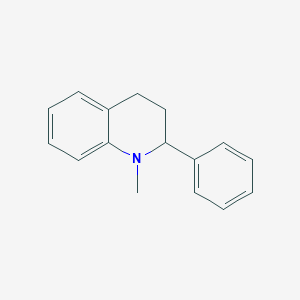
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
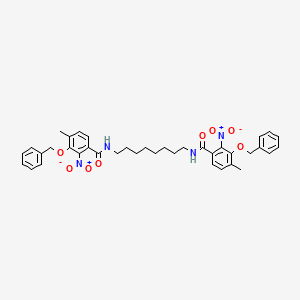
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)



